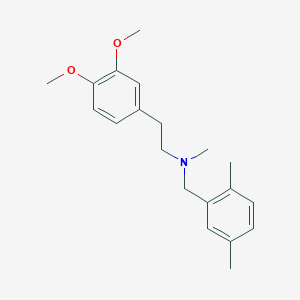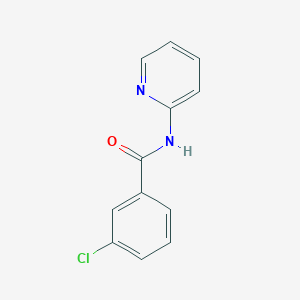![molecular formula C18H17NO5 B5788243 methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a subject of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate is not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2, which are involved in the inflammatory response. It has also been shown to interact with receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and physiological effects:
Methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies. Additionally, it has been shown to have antibacterial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, there are also limitations to its use. For example, it may not be suitable for use in certain types of experiments, such as those involving live animals.
Zukünftige Richtungen
There are several future directions for research involving methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate. One potential area of research is the development of new drug delivery systems using this compound. Another area of research is the development of new cancer therapies based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
Methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the coupling of benzoic acid with glycine, followed by the formation of an ester bond with methanol. The final step involves the reaction of the resulting intermediate with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in drug delivery systems and as a molecular probe for imaging studies.
Eigenschaften
IUPAC Name |
methyl 4-[(2-benzamidoacetyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-18(22)15-9-7-13(8-10-15)12-24-16(20)11-19-17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFQPWZBZNJRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[2-(benzoylamino)acetyl]oxy}methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)




![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)
